2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide
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Overview
Description
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide is a complex organic compound with a molecular formula of C23H19ClN4O2S and a molecular weight of 450.95 g/mol . This compound is notable for its unique structure, which combines a benzimidazole moiety with a furyl group, linked through a sulfanyl and acetohydrazide bridge. It is primarily used in scientific research due to its potential biological activities.
Preparation Methods
The synthesis of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core by reacting o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions.
Introduction of the Sulfanyl Group: The benzimidazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.
Formation of the Acetohydrazide Moiety: The final step involves the condensation of the sulfanyl-benzimidazole intermediate with furfuraldehyde and hydrazine hydrate under reflux conditions to form the desired acetohydrazide.
Chemical Reactions Analysis
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the imine or hydrazone functionalities.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide involves its interaction with various molecular targets:
DNA Binding: The benzimidazole moiety can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: The compound may inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Reactive Oxygen Species (ROS) Generation: It can induce the production of ROS, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar compounds include:
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide: This compound has a similar structure but with different substituents on the benzimidazole and hydrazide moieties.
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide: Similar structure with variations in the substituents, affecting its chemical and biological properties.
2-[(2-Bromobenzyl)sulfanyl]-N’-[(E)-(4-iodophenyl)methylene]acetohydrazide: This compound has different halogen substituents, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C24H21ClN4O2S |
---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C24H21ClN4O2S/c1-17(13-20-5-4-12-31-20)14-26-28-23(30)16-32-24-27-21-6-2-3-7-22(21)29(24)15-18-8-10-19(25)11-9-18/h2-14H,15-16H2,1H3,(H,28,30)/b17-13+,26-14+ |
InChI Key |
AACMEOZFZMCUNK-PGOKMECLSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(=CC1=CC=CO1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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